2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide
Descripción
This compound belongs to the spiro[indole-3,2'-[1,3]thiazolidine] class, characterized by a fused bicyclic core with a thiazolidine ring and indole moiety. The structure includes a 4-fluorophenyl substituent at the 3'-position of the thiazolidine ring and an N-(4-methoxyphenyl)acetamide group. Such spirocyclic systems are pharmacologically significant due to their conformational rigidity, which enhances binding specificity to biological targets . The 4-methoxyphenyl group may improve solubility compared to non-polar analogs, while the 4-fluorophenyl moiety could influence electronic properties and metabolic stability .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOBRJFZSPEVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Key structural analogs and their differences are summarized below:
*Calculated based on analogous structures.
Spectral and Analytical Comparisons
NMR Spectroscopy
- Region-Specific Shifts : Similar to ’s analysis of Rapa analogs, the target compound’s 4-fluorophenyl and methoxyphenyl groups would induce distinct chemical shifts in regions analogous to "A" (C29–C36) and "B" (C39–C44), reflecting altered electronic environments .
- Key Differences :
LC-MS and Molecular Networking
- Fragmentation Patterns : Molecular networking () would cluster the target compound with spiro[indole-thiazolidine] analogs due to shared core fragments (e.g., m/z 245.1 for the spiro ring).
- Cosine Scores : The target compound and ’s analog likely share a high cosine score (>0.8) due to structural similarity, whereas the thioxo-containing analog () may score lower (~0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
